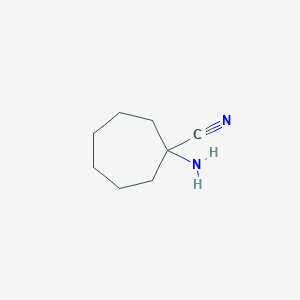

1-Aminocycloheptanecarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminocycloheptane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-7-8(10)5-3-1-2-4-6-8/h1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMLXRYNXPKPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557563 | |

| Record name | 1-Aminocycloheptane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123193-99-7 | |

| Record name | 1-Aminocycloheptane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 1 Aminocycloheptanecarbonitrile

Classical Strecker Reaction Approaches for α-Aminonitrile Formation

The classical Strecker reaction provides a foundational framework for the synthesis of a wide array of α-aminonitriles. nrochemistry.commasterorganicchemistry.com Its enduring utility lies in its operational simplicity and the ready availability of the starting materials. The reaction can be adapted to use either aldehydes or ketones, with ammonia (B1221849) or primary and secondary amines, leading to a diverse range of products. nrochemistry.comwikipedia.org

The mechanism of the Strecker reaction proceeds through a series of well-established steps. Initially, the carbonyl oxygen of the ketone is protonated, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This is followed by the nucleophilic attack of ammonia on the carbonyl carbon. wikipedia.org Subsequent proton exchange and elimination of a water molecule lead to the formation of a crucial intermediate, the iminium ion. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

The positively charged carbon atom of the iminium ion is highly electrophilic and readily attacked by the nucleophilic cyanide ion. wikipedia.orgmasterorganicchemistry.com This cyanide addition step results in the formation of the stable α-aminonitrile. wikipedia.org The entire process, from the initial condensation to the final cyanide addition, occurs in a sequential manner within the same reaction pot. masterorganicchemistry.com

A variety of cyanating agents can be employed in the Strecker synthesis, each with its own set of advantages and considerations. nrochemistry.commasterorganicchemistry.com Hydrogen cyanide (HCN) is a traditional and highly reactive source of the cyanide ion. masterorganicchemistry.comstudysmarter.co.uk However, due to its extreme toxicity and volatility, safer alternatives are often preferred. nrochemistry.com

Potassium cyanide (KCN) and sodium cyanide (NaCN) are inexpensive and commonly used cyanide salts. nrochemistry.comnih.gov They are typically used in conjunction with an acid or an ammonium (B1175870) salt, which generates HCN in situ. organic-chemistry.orgmasterorganicchemistry.com Trimethylsilyl (B98337) cyanide (TMSCN) is another effective and often safer alternative to HCN. nih.govresearchgate.net It is a liquid that is easier to handle and is highly soluble in organic solvents. nih.gov The choice of the cyanating agent can influence the reaction conditions, efficiency, and safety protocols required for the synthesis. nih.govnih.gov

Adaptations of the Strecker Reaction for Cycloheptanone (B156872) Substrates

While the general principles of the Strecker reaction are applicable, the use of cycloheptanone as a substrate necessitates specific considerations to optimize the synthesis of 1-aminocycloheptanecarbonitrile. The larger ring size and the nature of the ketone starting material can influence reaction kinetics and yield.

The primary goal in the synthesis of this compound is to maximize the yield of the desired product. Since cycloheptanone is a symmetrical ketone, regioselectivity is not a concern as only one α-aminonitrile product can be formed. Key optimization strategies focus on the reaction conditions.

One effective approach involves the use of a one-pot, three-component reaction under solvent-free conditions. For instance, the reaction of cycloheptanone, an amine, and trimethylsilyl cyanide (TMSCN) can proceed efficiently without a solvent, with the amine itself acting as a catalyst. This method has been shown to provide excellent yields for cyclic ketones.

Another strategy involves the use of a catalyst to enhance the reaction rate and efficiency. While various Lewis acids can be employed, the choice of catalyst and its compatibility with the reactants and conditions are crucial.

Below is a data table illustrating the yield of α-aminonitriles from cyclic ketones using a solvent-free approach with TMSCN.

Table 1: Synthesis of α-Aminonitriles from Cyclic Ketones via Solvent-Free Strecker Reaction

| Entry | Ketone | Amine | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexanone | Benzylamine | 5 | 98 |

| 2 | Cyclohexanone | Aniline | 15 | 96 |

| 3 | Cycloheptanone | Benzylamine | 10 | 97 |

| 4 | Cycloheptanone | Aniline | 20 | 95 |

| 5 | Cyclooctanone | Benzylamine | 15 | 96 |

This table is generated based on reported findings for solvent-free Strecker reactions and illustrates the high efficiency of this method for cyclic ketones, including cycloheptanone.

The choice of solvent and the reaction temperature can significantly impact the outcome of the Strecker synthesis of this compound. While solvent-free conditions have proven effective, the use of a solvent can sometimes be necessary to ensure proper mixing and to control the reaction temperature.

Commonly used solvents in Strecker reactions include methanol (B129727), ethanol, and water. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. For instance, a study on a related Strecker reaction with a seven-membered cyclic imine showed that solvents like dichloromethane (B109758) (DCE) were effective.

The optimal combination of solvent and temperature must be determined empirically for the specific reaction of cycloheptanone to achieve the highest possible yield of this compound in the shortest reasonable time.

Catalytic Advancements in this compound Synthesis

Modern synthetic strategies increasingly rely on catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The asymmetric Strecker reaction, a three-component condensation of a ketone (cycloheptanone), an amine, and a cyanide source, is the primary route to this compound and has been a fertile ground for catalytic innovation.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral Brønsted acids, hydrogen-bond donors like thioureas, and chiral phase-transfer catalysts have been successfully applied to the enantioselective Strecker reaction. mdpi.comrsc.orgresearchgate.net

A prominent strategy involves the use of bifunctional catalysts, such as thioureas derived from cinchona alkaloids or amino acids. scispace.comrsc.orgcomporgchem.com These catalysts possess both a hydrogen-bond donating moiety (the thiourea) and a basic site (e.g., a tertiary amine) within the same molecule. In the context of synthesizing a cycloheptane-based aminonitrile, the catalyst activates the imine formed in situ from cycloheptanone and an amine. The thiourea (B124793) group binds to and protonates the imine nitrogen, increasing its electrophilicity, while the basic site of the catalyst positions the cyanide nucleophile for a stereocontrolled attack. comporgchem.com This dual activation within a chiral environment effectively shields one face of the imine, leading to high enantioselectivity. scispace.com

Research on seven-membered cyclic imines, which are structural analogues, has demonstrated the efficacy of this approach. Dihydroquinine-derived thiourea organocatalysts have been shown to produce the corresponding α-aminonitriles in excellent yields (up to 99%) and with high enantiomeric excess (ee) values, up to 98% ee. scispace.com The choice of catalyst, solvent, and temperature is crucial for optimizing both reactivity and stereoselectivity. scispace.com Another advanced organocatalytic system employs a chiral variant of oligoethylene glycol as a phase-transfer catalyst to generate a chiral cyanide anion from an achiral source like potassium cyanide (KCN), enabling scalable and robust syntheses. nih.govsemanticscholar.org

| Catalyst Type | Substrate Type | Yield (%) | ee (%) | Reference |

| Dihydroquinine-derived Thiourea | Dibenzo[b,f] nih.govrsc.orgoxazepine (7-membered imine) | up to 99% | up to 98% | scispace.com |

| Quinine-derived Thiourea | Dibenzo[b,f] nih.govrsc.orgoxazepine (7-membered imine) | - | 79% | scispace.com |

| Jacobsen-type Thiourea | Dibenzo[b,f] nih.govrsc.orgoxazepine (7-membered imine) | - | 62% | scispace.com |

| Takemoto-type Thiourea | Dibenzo[b,f] nih.govrsc.orgoxazepine (7-membered imine) | - | 73% | scispace.com |

This table presents data for a structurally related seven-membered cyclic imine system, demonstrating the effectiveness of various organocatalysts.

Transition metal and Lewis acid catalysis offers a complementary approach to organocatalysis for α-aminonitrile synthesis. Various metals have been explored for their ability to catalyze the Strecker reaction, either by activating the ketone, the resulting imine, or the cyanide source.

Titanium-based catalysts have proven highly effective in enantioselective cyanation of imines. nih.govacs.org Systems using a titanium(IV) isopropoxide precursor combined with a chiral ligand, often a peptide-based Schiff base, can function as bifunctional catalysts. The titanium center acts as a Lewis acid, coordinating to the imine nitrogen to activate it for nucleophilic attack. nih.govacs.org Simultaneously, the chiral peptide segment of the ligand can bind and deliver the cyanide source (e.g., HCN) in a highly organized, turnover-limiting transition state, thereby ensuring high stereocontrol. nih.govacs.org

Indium catalysts , particularly indium(III) salts or indium powder, are recognized for their utility in promoting Strecker reactions, notably for their water tolerance. nih.gov In a one-pot, three-component reaction, indium can act as a Lewis acid to facilitate both the initial condensation of cycloheptanone and an amine to form the imine, and the subsequent activation of that imine towards cyanide addition. nih.gov While many reported indium-catalyzed systems are for racemic synthesis, they provide a robust foundation for the development of chiral variants using chiral ligands. nih.govorganic-chemistry.org

Palladium catalysts are also employed, typically as Lewis acids to activate the imine intermediate in the three-component Strecker reaction. organic-chemistry.org While more commonly associated with cross-coupling reactions, palladium complexes can effectively catalyze the addition of trimethylsilyl cyanide to imines derived from ketones and amines, leading to α-aminonitriles in good yields. organic-chemistry.orgnih.gov

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions. nih.gov While a direct, single-enzyme synthesis of chiral this compound is not prominently documented, several chemo-enzymatic strategies are viable.

One potential route involves the asymmetric synthesis of a chiral cyanohydrin from cycloheptanone using an oxynitrilase enzyme. These enzymes catalyze the stereoselective addition of cyanide to carbonyl compounds. The resulting chiral cyanohydrin can then be chemically converted to the corresponding aminonitrile, for instance, via a Mitsunobu reaction.

A second approach utilizes enzymes for the stereoselective formation of a chiral amine or imine precursor. An amine dehydrogenase (AmDH) or a transaminase can convert cycloheptanone into a chiral cycloheptylamine (B1194755) with high enantiopurity. researchgate.net This chiral amine can then be used in a diastereoselective Strecker reaction, where the existing stereocenter directs the addition of cyanide. Alternatively, the enzymatic product could be an intermediate in a dynamic kinetic resolution process, coupled with a chemical cyanation step. The use of enzymes in this manner circumvents the need for external chiral auxiliaries or catalysts for the stereocontrol step. nih.govnih.gov

Enantioselective Synthetic Routes to Chiral this compound Analogues

The synthesis of enantiomerically pure α-aminonitriles is paramount for their application as precursors to chiral amino acids. Beyond the use of chiral catalysts, strategies employing chiral auxiliaries or leveraging asymmetric catalysis to construct the key stereocenter on the cycloheptane (B1346806) ring are fundamental.

The use of a chiral auxiliary is a classical and robust method for inducing asymmetry. rsc.org In this approach, a prochiral ketone like cycloheptanone is reacted with a stoichiometric amount of a chiral amine (the auxiliary). This forms a chiral imine in situ. The stereocenter of the auxiliary blocks one face of the C=N double bond, directing the nucleophilic attack of the cyanide ion preferentially to the other face. This results in the formation of a new stereocenter with a predictable configuration, yielding a diastereomeric mixture of α-aminonitriles where one diastereomer is heavily favored. masterorganicchemistry.com

A variety of chiral amines derived from the chiral pool, such as (R)- or (S)-phenylglycinol or α-methylbenzylamine, have been used for this purpose. rsc.org A particularly effective auxiliary is (R)-phenylglycine amide. nih.gov In Strecker reactions using this auxiliary, the process can be enhanced by a crystallization-induced asymmetric transformation. Here, the major diastereomer of the α-aminonitrile product is less soluble and selectively precipitates from the reaction mixture. According to Le Châtelier's principle, this precipitation drives the equilibrium of the reversible imine formation and cyanation steps, converting the minor, soluble diastereomer into the major, insoluble one. This allows for the isolation of a single diastereomer in high yield and exceptional diastereomeric purity. nih.gov The final step involves the hydrolytic or reductive cleavage of the auxiliary group to release the desired enantiomerically pure this compound.

| Aldehyde/Ketone Substrate | Chiral Auxiliary | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Pivaldehyde | (R)-phenylglycine amide | 91 | >99/1 | nih.gov |

| Isobutyraldehyde | (R)-phenylglycine amide | 85 | >99/1 | nih.gov |

| Cyclohexanecarboxaldehyde | (R)-phenylglycine amide | 88 | >99/1 | nih.gov |

This table highlights the high diastereoselectivity achieved using a chiral auxiliary coupled with crystallization-induced asymmetric transformation for various carbonyl substrates.

This section focuses on the direct catalytic construction of the C1 stereocenter on the cycloheptane ring, which is adjacent to the other ring carbons. The catalytic methods described previously (Section 2.3) are the primary means of achieving this transformation. The challenge lies in the catalyst's ability to differentiate between the two enantiotopic faces of the imine derived from cycloheptanone.

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. The catalyst creates a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. rsc.orgresearchgate.net

For the synthesis of chiral this compound, the organocatalytic approach using a bifunctional thiourea catalyst is a prime example. scispace.com The catalyst forms a complex with the cycloheptanone-derived imine and the cyanide source through a network of non-covalent interactions (hydrogen bonds). This ternary complex is held in a rigid conformation that dictates the trajectory of the cyanide attack, thereby constructing the stereogenic center with high fidelity. comporgchem.com Similarly, chiral metal complexes , such as the Titanium-peptide systems, create a well-defined chiral pocket around the activated imine substrate, ensuring that the cyanide addition occurs from a specific direction, leading to the desired enantiomer of the product. nih.govacs.org These catalytic methods are powerful tools for directly forging the crucial stereocenter on the cycloheptane framework.

Diastereoselective Approaches for Stereochemical Control within the Cycloheptane Framework

The synthesis of specific stereoisomers of this compound, where the cycloheptane ring itself contains pre-existing stereocenters, necessitates diastereoselective approaches. These methods are crucial for controlling the relative stereochemistry of the newly formed stereocenter at the C1 position with respect to the existing chiral centers on the seven-membered ring. The primary strategies employed involve either substrate-controlled or auxiliary-controlled diastereoselective reactions, most notably the Strecker synthesis.

In a substrate-controlled approach, the inherent chirality of a substituted cycloheptanone precursor directs the incoming nucleophile (cyanide) to a specific face of the imine intermediate. The conformational preferences of the flexible cycloheptane ring, influenced by the existing substituents, create a sterically biased environment. For instance, a bulky substituent at a particular position on the cycloheptane ring will hinder the approach of the cyanide ion from one face, leading to the preferential formation of one diastereomer. The degree of diastereoselectivity is contingent on the nature and position of the substituent(s) and the reaction conditions.

Alternatively, auxiliary-controlled diastereoselective synthesis involves the temporary attachment of a chiral auxiliary to the nitrogen atom of the imine derived from cycloheptanone. documentsdelivered.comdocumentsdelivered.com This chiral auxiliary creates a chiral environment around the imine, directing the nucleophilic attack of the cyanide ion. A commonly used and effective chiral auxiliary for the Strecker synthesis of α-amino acids is (R)-phenylglycinol. documentsdelivered.comdocumentsdelivered.com The reaction of cycloheptanone with (R)-phenylglycinol would form a chiral imine or a related derivative. Subsequent addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), leads to the formation of two diastereomeric α-aminonitriles. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary. After the diastereoselective cyanomethylation, the chiral auxiliary can be removed, typically through hydrogenolysis, to yield the desired enantiomerically enriched this compound. The efficiency of such an approach is determined by the level of diastereomeric excess (d.e.) achieved in the key addition step.

While specific studies detailing the diastereoselective synthesis of this compound are not extensively reported, the principles established for other cyclic ketones, such as cyclohexanones and cyclopentanones, are applicable. acs.org Research on substituted cyclohexanones has demonstrated that the stereochemical outcome of reactions at the carbonyl group can be significantly influenced by existing ring substituents.

The following table illustrates the potential outcomes of a chiral auxiliary-controlled Strecker reaction on a hypothetical substituted cycloheptanone, based on typical results observed for other cyclic systems.

Table 1: Representative Data for Chiral Auxiliary-Controlled Diastereoselective Strecker Synthesis on a Cyclic Ketone

| Entry | Chiral Auxiliary | Cyanide Source | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | (R)-Phenylglycinol | TMSCN | Toluene | -78 to rt | 85:15 |

| 2 | (S)-1-Phenylethylamine | KCN/NH₄Cl | Methanol | 0 to rt | 70:30 |

| 3 | (R)-2-Amino-2-phenylethanol | NaCN/AcOH | Dichloromethane | -20 to rt | 80:20 |

Note: The data in this table is representative and based on results from analogous reactions with other cyclic ketones. The actual diastereoselectivity for cycloheptanone derivatives may vary.

The separation of the resulting diastereomers is typically achieved by chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC). Subsequent hydrolysis of the separated diastereomeric aminonitriles would then provide access to the individual stereoisomers of the corresponding 1-aminocycloheptanecarboxylic acid.

Reactivity and Mechanistic Investigations of 1 Aminocycloheptanecarbonitrile

Chemical Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions. These reactions allow for the conversion of the cyano group into carboxylic acids, amines, and ketones, respectively.

The hydrolysis of the nitrile group in 1-aminocycloheptanecarbonitrile provides a direct route to the corresponding α-amino acid, cycloheptane-1-amino-1-carboxylic acid. This transformation can be achieved under either acidic or basic conditions, proceeding through a carboxamide intermediate. youtube.com

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to a primary amide. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis is also a common method. youtube.com While specific conditions for this compound are not extensively documented, analogous transformations, such as the hydrolysis of 1-aminocyclopropane-1-carbonitrile intermediates, utilize a strong base like potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solvent, such as methanol (B129727) or ethanol, followed by heating. The reaction proceeds by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by the solvent to form the amide, which is then further hydrolyzed to the carboxylate salt. youtube.com An acidic workup is then required to neutralize the carboxylate and any remaining base to isolate the final amino acid product.

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acidic | H₃O⁺, Heat | Amide | Carboxylic Acid |

The nitrile group can be reduced to a primary amine, a transformation that converts this compound into the corresponding diamine, 1-(aminomethyl)cycloheptan-1-amine. This reduction is typically accomplished using powerful reducing agents that can deliver a hydride to the electrophilic carbon of the nitrile.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the carbon of the carbon-nitrogen triple bond. This process occurs in two successive additions. The first addition forms an intermediate imine anion, which is then further reduced by a second hydride equivalent to a dianion. A subsequent aqueous or acidic workup protonates the nitrogen atoms to yield the primary diamine.

Catalytic hydrogenation can also be employed for the reduction of nitriles. This method typically involves high-pressure hydrogen gas in the presence of a metal catalyst, such as Raney nickel or platinum. This approach is often considered a "greener" alternative to using metal hydrides.

Beyond hydrolysis and reduction, the nitrile group is susceptible to attack by other strong nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX). This reaction provides a pathway to synthesize ketones after a hydrolysis step. masterorganicchemistry.com

The reaction begins with the nucleophilic addition of the carbanionic 'R' group from the Grignard reagent to the electrophilic carbon of the nitrile. masterorganicchemistry.comchemguide.co.uk This forms a magnesium salt of an imine. Due to the stability of this intermediate, the reaction typically stops after a single addition. Subsequent hydrolysis of the imine salt with aqueous acid protonates the nitrogen, leading to an iminium ion which is then attacked by water. This ultimately results in the formation of a ketone and ammonia (B1221849). masterorganicchemistry.com

A significant consideration for this reaction with this compound is the presence of the acidic primary amine group. Grignard reagents are also strong bases and will react with the amine protons in an acid-base reaction. wikipedia.org This means that at least two equivalents of the Grignard reagent would be required: the first to deprotonate the amine, and the second to act as the nucleophile for the nitrile group.

Table 2: Products from Nucleophilic Addition to the Nitrile Group

| Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine-magnesium salt | Ketone |

Reactions Involving the Primary Amine Group

The primary amine functionality of this compound is nucleophilic and can participate in a wide array of reactions, including acylations, alkylations, and the formation of imines.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, readily reacting with various electrophiles.

Acylation is the process of introducing an acyl group (R-C=O) onto the amine. This is commonly achieved by reacting the amine with acyl chlorides or acid anhydrides. The reaction with an acyl chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base, which can be a second equivalent of the amine itself, is typically required to neutralize the HCl produced during the reaction. This results in the formation of a stable N-substituted amide.

Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkyl halide. This reaction proceeds via a nucleophilic substitution (typically Sₙ2) mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide. A significant drawback of this reaction is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide to form a tertiary amine, which can in turn be alkylated to a quaternary ammonium salt. Controlling the reaction to achieve mono-alkylation can be challenging.

Sulfonylation is the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org In the presence of a base like sodium hydroxide, the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The resulting sulfonamide still possesses an acidic proton on the nitrogen, which allows it to be deprotonated by and dissolve in the basic solution. libretexts.org

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and is reversible. libretexts.org

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to yield a neutral carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water and a final deprotonation step results in the formation of the C=N double bond of the imine. libretexts.org The reaction is often driven to completion by removing the water that is formed, for example, by using a Dean-Stark apparatus.

The resulting imines are themselves valuable intermediates. The C=N double bond can be reduced, for example with sodium borohydride (B1222165) (NaBH₄), to afford a secondary amine. This two-step process, imine formation followed by reduction, is known as reductive amination and is a powerful method for forming C-N bonds.

Cyclization Reactions Utilizing the Amine Functionality for Heterocycle Formation

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic nitrile group on the same carbon, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The amine functionality, in particular, serves as a versatile handle for constructing new rings onto the cycloheptane (B1346806) core through various cyclization strategies.

One potential pathway involves the reaction of the amine with dicarbonyl compounds or their equivalents. For instance, condensation of this compound with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring. Similarly, reaction with a 1,4-dicarbonyl species, such as a 2,5-hexanedione, could yield a pyrrole-fused cycloheptane derivative through a Paal-Knorr type synthesis.

A prominent example of heterocycle formation involving primary amines is the Pictet-Spengler reaction. wikipedia.orgnih.govyoutube.com While this reaction classically involves the cyclization of a β-arylethylamine onto an imine formed with an aldehyde or ketone, analogous intramolecular cyclizations can be envisioned for derivatives of this compound. wikipedia.org For this to occur, the amine would first need to be elaborated into a suitable β-arylethylamine structure. The subsequent acid-catalyzed cyclization would generate complex polycyclic frameworks incorporating the cycloheptane ring. nih.govnih.gov The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by an activated aromatic ring to form the new heterocyclic ring. youtube.comyoutube.com

The nitrile group can also participate in cyclization reactions, often after initial transformation of the amine. For example, reduction of the nitrile to a primary amine would yield a 1,1-diamine, a versatile intermediate for the synthesis of various heterocycles, including fused imidazoles or pyrazines, depending on the chosen reaction partner.

Intramolecular Reactivity and Cycloheptane Ring Modifications

The seven-membered carbocyclic core of this compound is not merely a passive scaffold but can actively participate in and influence a variety of chemical transformations. These include rearrangements that alter the ring size, stereochemical outcomes dictated by the ring's conformation, and advanced organometallic reactions.

Ring Expansion and Contraction Possibilities of the Cycloheptane Core

The cycloheptane ring system can be induced to undergo both expansion to an eight-membered ring or contraction to a six-membered ring through specific rearrangement reactions.

Ring Expansion: A classic method for one-carbon ring expansion of cycloalkanones is the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.com This reaction can be adapted to derivatives of this compound. The key intermediate for this transformation is a 1-(aminomethyl)cycloheptanol (B1288031). This can be synthesized from a cycloheptanone (B156872) precursor, which in turn could be derived from this compound. Treatment of the 1-(aminomethyl)cycloheptanol with nitrous acid generates a diazonium ion. wikipedia.orgorganicreactions.orgwikipedia.org Subsequent loss of nitrogen gas produces a primary carbocation, which triggers a 1,2-alkyl shift of a carbon bond from the cycloheptane ring, leading to the formation of a more stable carbocation and, after capture by water, the expanded eight-membered cyclooctanone. slideshare.net The Tiffeneau-Demjanov rearrangement is particularly effective for the synthesis of five, six, and seven-membered rings, and can also be applied to larger systems. wikipedia.org

| Starting Ring Size | Reaction | Product Ring Size | Typical Reagents |

| 7 (from Cycloheptanol derivative) | Tiffeneau-Demjanov Rearrangement | 8 (Cyclooctanone) | NaNO₂, HCl |

Ring Contraction: The Favorskii rearrangement provides a powerful method for the ring contraction of cyclic α-halo ketones. wikipedia.orgnrochemistry.comadichemistry.com To apply this to the this compound system, the starting material would need to be converted to a 2-halocycloheptanone. In the presence of a base, such as an alkoxide, an enolate is formed which then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen to form a bicyclic cyclopropanone (B1606653) intermediate. adichemistry.comslideshare.net The base then attacks the carbonyl group, leading to the cleavage of the cyclopropanone and formation of a ring-contracted ester. wikipedia.orgadichemistry.com This sequence effectively transforms a cycloheptanone derivative into a cyclopentanecarboxylic acid derivative. adichemistry.com

| Starting Material | Reaction | Product | Base |

| 2-Chlorocycloheptanone | Favorskii Rearrangement | Ethyl cyclopentanecarboxylate | Sodium ethoxide |

| 2-Bromocycloheptanone | Favorskii Rearrangement | Methyl cyclopentanecarboxylate | Sodium methoxide |

Stereochemical Implications of Cycloheptane Conformation on Reaction Outcomes

The cycloheptane ring is a conformationally flexible system, existing primarily in a dynamic equilibrium between twist-chair (TC) and chair (C) conformations. researchgate.netresearchgate.netbiomedres.usacs.orgacs.org The energy barrier between these conformers is relatively low, but the presence of substituents, such as the amino and nitrile groups in this compound, can influence the conformational preference. researchgate.net This conformational bias has significant stereochemical implications for reactions occurring at the ring.

The spatial arrangement of substituents (axial vs. equatorial) in the preferred conformer will dictate their accessibility to reagents. For example, in a nucleophilic addition to a related cycloheptanone derivative, the trajectory of the incoming nucleophile (e.g., from the axial or equatorial face) will be influenced by the steric hindrance imposed by the ring's conformation and its existing substituents. This can lead to the preferential formation of one diastereomer over another. nih.gov

Similarly, in elimination reactions, the requirement for an anti-periplanar arrangement of the leaving group and a proton can only be met in specific conformations. Therefore, the conformational equilibrium of the cycloheptane derivative will determine the feasibility and rate of the elimination process. The stereochemistry of the resulting double bond (E or Z) is also a direct consequence of the geometry of the transition state, which is constrained by the ring's conformation.

Carbene Reactions and Palladium-Catalyzed Transformations of Cycloheptane-Derived Intermediates

Modern synthetic methods, including carbene chemistry and palladium-catalyzed cross-coupling, offer powerful tools for the functionalization of the cycloheptane core.

Carbene Reactions: Carbenes, which are neutral species containing a divalent carbon atom, are highly reactive intermediates that can undergo insertion into C-H bonds. chemtube3d.comwikipedia.orgyoutube.com While simple carbenes are often unselective, metal-catalyzed carbene insertions, particularly with rhodium catalysts, can provide greater control. wikipedia.org In a derivative of this compound, an intramolecular C-H insertion reaction could be used to form a new bicyclic system. chemtube3d.com For example, if the amine functionality is converted into a diazo group, subsequent metal-catalyzed decomposition could generate a carbene that inserts into a C-H bond on the cycloheptane ring, creating a strained but synthetically valuable polycyclic product. researchgate.netnih.gov

Palladium-Catalyzed Transformations: Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org The primary amine of this compound or its derivatives is an excellent nucleophile for Buchwald-Hartwig amination reactions. nih.govuwindsor.caresearchgate.netmit.edu This reaction allows for the coupling of the cycloheptylamine (B1194755) with aryl halides or triflates to form N-aryl cycloheptylamines, which are important structures in medicinal chemistry. nih.govrsc.org The choice of palladium precursor and phosphine (B1218219) ligand is crucial for achieving high yields and avoiding side reactions. uwindsor.ca

Furthermore, the cycloheptane ring itself can be part of palladium-catalyzed processes. For instance, palladium-catalyzed cyclopropanation of a related cycloheptene (B1346976) derivative with a diazo ester would yield a bicyclo[5.1.0]octane system. acs.org Palladium catalysts can also mediate ring-expanding allylations and other annulation reactions to build complex heterocyclic and carbocyclic structures onto the cycloheptane framework. zendy.ionih.govacs.org

| Reaction Type | Substrate Type | Product Type | Key Features |

| Buchwald-Hartwig Amination | Cycloheptylamine derivative + Aryl Halide | N-Arylcycloheptylamine | Forms C-N bond; requires Pd catalyst and ligand. nih.govuwindsor.ca |

| Carbene C-H Insertion | Diazo-cycloheptane derivative | Bicyclic alkane | Forms C-C bond; often intramolecular; Rh or Cu catalysts. wikipedia.org |

| Palladium-Catalyzed Cyclopropanation | Cycloheptene derivative + Diazo compound | Bicyclo[5.1.0]octane derivative | Forms a three-membered ring fused to the seven-membered ring. acs.org |

1 Aminocycloheptanecarbonitrile As a Synthetic Building Block

Utility in the Construction of Complex Organic Architectures

The inherent reactivity of the amino and nitrile groups in 1-aminocycloheptanecarbonitrile makes it an ideal substrate for the synthesis of intricate organic molecules. Its application in multicomponent reactions and the formation of heterocyclic and carbocyclic systems highlights its significance as a synthetic building block.

Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgnih.govtcichemicals.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov this compound is a prime candidate for use in MCRs, particularly in the Ugi four-component reaction (U-4CR). wikipedia.orgorganic-chemistry.org

The Ugi reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org In this context, the amino group of this compound can serve as the amine component. The reaction proceeds through the formation of an imine from the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion. wikipedia.org This sequence of events leads to the formation of a complex α-acylamino carboxamide in a single pot. nih.gov The modular nature of the Ugi reaction allows for the facile generation of libraries of structurally diverse compounds by simply varying the other components. wikipedia.orgyoutube.com

| Ugi Reaction Components | Product | Key Features |

| Aldehyde/Ketone, This compound , Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with a cycloheptyl spiro-moiety | One-pot synthesis, high atom economy, access to complex structures. organic-chemistry.orgwikipedia.org |

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of biologically active compounds, including pharmaceuticals and natural products. rsc.orgmdpi.comnih.gov The unique structure of this compound, with a nucleophilic amino group and an electrophilic nitrile group precursor on a seven-membered ring, makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic systems.

A particularly important application is in the synthesis of spiro-heterocycles, where two rings share a common atom. nih.govrsc.org The quaternary carbon of this compound is pre-disposed to act as the spiro center. For instance, the amino group can participate in cyclization reactions with suitable reagents to form a heterocyclic ring fused at the spiro-carbon of the cycloheptane (B1346806) moiety.

The synthesis of analogues of natural products is a crucial aspect of medicinal chemistry, often aiming to improve the biological activity or pharmacokinetic properties of the parent compound. nih.govrepec.org The ability to construct complex heterocyclic scaffolds from this compound provides a pathway to novel natural product analogues. By incorporating the cycloheptane spiro-motif, chemists can explore new chemical space and potentially discover compounds with enhanced therapeutic potential.

| Starting Material | Reaction Type | Resulting Heterocycle |

| This compound | Intramolecular cyclization | Spiro-fused nitrogen heterocycles nih.gov |

| This compound | Condensation reactions | Various nitrogen-containing heterocycles researchgate.netorganic-chemistry.org |

The cycloheptane ring of this compound can serve as a scaffold for the construction of more elaborate carbocyclic systems. Reactions that modify the ring or use it as a template can lead to the formation of novel and complex carbocyclic architectures. While direct examples involving this compound are not extensively documented in this specific context, the principles of carbocyclic synthesis can be applied. For instance, the functional groups can be used to introduce other cyclic structures or to modify the cycloheptane ring itself through ring-expansion or ring-contraction strategies, although these are less common starting from a pre-formed seven-membered ring.

Precursor to Structurally Diverse Cycloheptane Derivatives

Beyond its use in building complex, multi-ring systems, this compound is a valuable precursor for the synthesis of a wide range of substituted cycloheptane and cycloheptene (B1346976) derivatives.

The amino and nitrile functionalities of this compound provide handles for the introduction of a wide variety of substituents onto the cycloheptane ring. The amino group can be acylated, alkylated, or used as a directing group for reactions on the carbocyclic ring. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the possibilities for derivatization. These transformations allow for the synthesis of highly substituted cycloheptane scaffolds with diverse functional groups, which can be valuable intermediates in drug discovery and materials science.

Design and Synthesis of Analogues and Functionalized Derivatives of this compound

The structural framework of this compound, featuring a seven-membered carbocycle, a primary amine, and a nitrile group at a quaternary carbon, presents a versatile platform for synthetic modification. This section explores the strategies employed to design and synthesize analogues and derivatives, aiming to expand the accessible chemical space and generate novel molecular entities with tailored properties.

The exploration of chemical space using this compound as a core scaffold is a key strategy in medicinal chemistry and materials science. The goal is to move beyond "flat," aromatic-heavy compound libraries towards more three-dimensional, sp³-rich structures, which are believed to offer greater structural diversity and potential for novel biological interactions. nih.govenamine.net The inherent sp³-richness of the cycloheptane ring makes this compound an excellent starting point for such endeavors. enamine.netrsc.org

Strategies for structural diversification can be categorized by the component of the molecule being modified: the cycloheptyl core, the amino group, or the nitrile functionality.

Core Scaffold Modification: Altering the cycloheptane ring itself offers a profound method for skeletal diversification. This can range from introducing substituents at various positions on the ring to more complex deconstructive approaches that cleave and re-functionalize the ring system. nih.govresearchgate.net Such "scaffold hopping" can lead to entirely new classes of compounds, moving from a cycloheptyl core to acyclic or different heterocyclic systems. nih.gov

Amino Group Derivatization: The primary amine is a versatile functional handle for appendage diversity. Standard reactions such as N-alkylation, N-acylation, sulfonylation, and reductive amination can be used to introduce a wide array of substituents, thereby exploring local chemical space around the core. nih.gov

Nitrile Group Transformation: The nitrile group is a valuable synthon that can be converted into various other functional groups. Hydrolysis can yield a carboxylic acid or primary amide, while reduction can produce a primary aminomethyl group. These transformations significantly alter the molecule's polarity, charge, and hydrogen bonding capabilities.

The systematic application of these modifications allows for a thorough exploration of the chemical space surrounding the this compound scaffold. rsc.org

Table 1: Strategies for Structural Diversification of this compound

| Diversification Strategy | Target Moiety | Description | Potential Outcome/Derivative Class |

| Appendage Diversification | Amino Group | Introduction of various substituents via alkylation, acylation, sulfonylation, etc. | N-Alkyl/N-Aryl derivatives, Amides, Sulfonamides |

| Functional Group Interconversion | Nitrile Group | Conversion of the nitrile to other functional groups like amines, amides, or carboxylic acids. | Amino acids, aminomethyl compounds, amides |

| Scaffold Modification | Cycloheptyl Ring | Introduction of substituents (e.g., alkyl, hydroxyl, halogen) onto the carbocyclic ring. | Substituted cycloheptane derivatives |

| Skeletal Diversification | Cycloheptyl Ring | Ring-opening or ring-contraction reactions to create acyclic or different ring systems. nih.gov | Acyclic haloamines, smaller ring systems |

The introduction of halogens, particularly fluorine, into organic molecules is a well-established strategy in drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.net Synthesizing halogenated derivatives of this compound can be achieved through several routes.

One prominent method for synthesizing gem-difluoro derivatives involves the deoxofluorination of a corresponding ketone precursor. researchgate.net For example, the synthesis of 2,2-difluoro-1-aminocycloheptanecarbonitrile could be envisioned starting from cycloheptan-1-one-2-carbonitrile using reagents like diethylaminosulfur trifluoride (DAST). A related approach involves the electrophilic fluorination of cyclic ketones using N-F reagents like Selectfluor®, which can be used to prepare α-fluorinated ketones prior to the introduction of the amino and nitrile groups. sapub.org

The synthesis of fluorinated amines on a cyclohexane (B81311) scaffold has been achieved via nucleophilic fluorination using reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF), followed by reduction of a nitrile. nih.gov This strategy could be adapted to the cycloheptane system. For instance, fluorination of a cycloheptanone (B156872) derivative, followed by conversion to the aminonitrile, could yield fluorinated analogues.

Deconstructive halogenation provides a more radical approach to creating functionalized derivatives. Methods that achieve C(sp³)–C(sp³) bond cleavage followed by C(sp³)–halogen bond formation can transform cyclic amines into acyclic haloamine derivatives. nih.gov These intermediates are versatile and can be used to synthesize a variety of other functionalized acyclic and cyclic structures.

Table 2: Selected Synthetic Approaches to Functionalized this compound Derivatives

| Target Derivative | Synthetic Approach | Key Reagents/Conditions | Reference Concept |

| gem-Difluoro Analogue (at C2) | Deoxofluorination of a β-keto nitrile | Diethylaminosulfur trifluoride (DAST) or similar | Synthesis of gem-difluorocycloheptanes researchgate.net |

| Mono-fluoro Analogue (at C2) | Electrophilic fluorination of a keto precursor | Selectfluor® on a β-keto ester or diketone | Fluorination of cyclic ketones sapub.org |

| Polyfluorinated Ring | Multi-step sequence involving nucleophilic fluorination | Et₃N·3HF on hydroxylated precursors | Synthesis of tetrafluorocyclohexylamines nih.gov |

| Acyclic Chloro/Bromo-amine | Deconstructive Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) with a silver catalyst | Deconstructive diversification of cyclic amines nih.gov |

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex small molecules from a common starting material in a few synthetic steps. nih.govnih.gov The α-aminonitrile moiety is an exceptionally powerful functional group for DOS because it is the product of a multicomponent reaction (MCR) and contains two distinct, reactive functional groups (amine and nitrile) that can be used in divergent synthetic pathways. mdpi.comresearchgate.net

The most direct DOS approach involving this compound is to vary the components of the Strecker reaction from which it is formed. mdpi.comnih.gov By using a library of different amines (e.g., primary and secondary aliphatic or aromatic amines) in the reaction with cycloheptanone and a cyanide source (like trimethylsilyl (B98337) cyanide), a diverse set of N-substituted 1-aminocycloheptanecarbonitriles can be rapidly generated. nih.govnih.gov

Once formed, this compound serves as a key intermediate for further diversification. Divergent pathways can be designed based on the selective reactivity of the amine and nitrile groups:

Pathway A (Amine-led Diversification): The primary amine can be acylated to form a library of amides. These amides can then undergo further reactions. For example, a reaction with a second aldehyde and an isocyanide (a Ugi-type reaction) could build a more complex peptide-like scaffold.

Pathway B (Nitrile-led Diversification): The nitrile group can be transformed. For instance, reduction to a primary amine followed by reaction with a new set of electrophiles creates a different set of derivatives. Alternatively, the nitrile can participate in cycloaddition reactions to form various heterocyclic rings (e.g., tetrazoles upon reaction with sodium azide).

Pathway C (Bifunctional Diversification): Both the amine and nitrile groups can be involved in a cyclization reaction. For example, hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular amide bond formation with the adjacent amino group (after suitable protection/deprotection steps), would lead to a spiro-lactam scaffold.

These divergent strategies allow for the efficient creation of a multitude of distinct molecular frameworks starting from a single, readily accessible building block. researchgate.net

Table 3: Diversity-Oriented Synthesis (DOS) Pathways from this compound

| Pathway | Initial Reaction | Intermediate Scaffold | Subsequent Reaction | Final Scaffold Class |

| Component Variation (Strecker MCR) | Cycloheptanone + R-NH₂ + TMSCN | N-Substituted 1-aminocycloheptanecarbonitriles | N/A | Library of α-aminonitriles |

| Amine-Led Diversification | Acylation of the primary amine | N-Acyl-1-aminocycloheptanecarbonitrile | Reduction of nitrile | N-Acyl-1-(aminomethyl)cycloheptanamines |

| Nitrile-Led Diversification | [2+3] Cycloaddition with NaN₃ | 1-(1H-Tetrazol-5-yl)cycloheptan-1-amine | Alkylation of amine | N-Alkyl-1-(tetrazolyl)cycloheptanamines |

| Bifunctional Cyclization | Hydrolysis of nitrile | 1-Aminocycloheptane-1-carboxylic acid | Intramolecular amide coupling | Spiro-hydantoin or spiro-lactam derivatives |

Advanced Research Methodologies and Theoretical Insights

Computational Chemistry and Theoretical Studies of 1-Aminocycloheptanecarbonitrile

Computational chemistry serves as an indispensable tool for investigating molecular systems where experimental data may be scarce or difficult to obtain. For this compound, theoretical studies offer profound insights into its fundamental characteristics.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of this compound. aps.org These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's properties from first principles. aps.orgarxiv.org

The process begins with a geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be extracted. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. The distribution of electron density and the electrostatic potential can be mapped to identify electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

Key energetic properties, including the heat of formation and total electronic energy, can be calculated to assess the molecule's thermodynamic stability. Furthermore, detailed bonding analysis, such as Natural Bond Orbital (NBO) analysis, provides insights into atomic charges and the nature of the chemical bonds (e.g., hybridization, bond order).

Illustrative Calculated Geometric and Energetic Parameters for this compound (DFT/B3LYP/6-31G)*

This table presents hypothetical data typical of a DFT calculation for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| C-C (ring, avg.) | 1.54 Å | Average carbon-carbon single bond length in the cycloheptane (B1346806) ring. |

| C-CN | 1.48 Å | Bond length between the quaternary ring carbon and the nitrile carbon. |

| C≡N | 1.16 Å | Triple bond length of the nitrile group. |

| C-NH₂ | 1.47 Å | Bond length between the quaternary ring carbon and the amino nitrogen. |

| Total Energy | -441.8 Hartree | The total electronic energy of the molecule at its optimized geometry. |

| HOMO-LUMO Gap | 6.8 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |

Advanced computational modeling is a powerful tool for mapping the reaction coordinates and elucidating the mechanistic pathways of chemical reactions. For this compound, this is particularly relevant for understanding its synthesis, most commonly via the Strecker reaction. mdpi.com

The Strecker synthesis involves the reaction of cycloheptanone (B156872) with ammonia (B1221849) to form an imine intermediate, followed by the nucleophilic addition of a cyanide source. organic-chemistry.org Computational models can trace the entire potential energy surface of this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed.

Locating the transition state (a first-order saddle point on the energy surface) is critical, as its energy determines the activation energy and, consequently, the reaction rate. nih.gov For the Strecker synthesis, models would identify the transition state for both the imine formation and the subsequent cyanide attack. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant and product states. These studies can also shed light on the role of catalysts or solvent molecules in stabilizing intermediates and lowering activation barriers. nih.gov

The seven-membered cycloheptane ring is conformationally complex and flexible, lacking the clear-cut, stable conformations of cyclohexane (B81311). It exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms, along with higher-energy chair and boat forms. The presence of the amino and nitrile substituents on the same carbon atom introduces additional steric and electronic constraints that influence the conformational preference.

Molecular Dynamics (MD) simulations provide a method to explore this complex conformational landscape over time. nih.govscispace.com In an MD simulation, the trajectory of every atom in the molecule is calculated over a period of time by solving Newton's equations of motion. This allows for the observation of not only the stable conformations but also the pathways and timescales of their interconversion.

By running simulations for nanoseconds or longer, researchers can determine the relative populations and Gibbs free energies of the different conformers, identifying the most stable arrangements of the molecule. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts.

Illustrative Relative Energies of this compound Conformers

This table presents hypothetical data from a molecular dynamics simulation for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Twist-Chair | 0.00 | ~85% |

| Twist-Boat | 1.40 | ~9% |

| Chair | 2.10 | ~4% |

| Boat | 2.70 | ~2% |

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. arxiv.org By combining the insights from electronic structure calculations and conformational analysis, robust predictions can be made about the reactivity, selectivity, and stereochemistry of reactions involving this compound.

Reactivity: The energies of the frontier molecular orbitals (HOMO and LUMO) and the calculated electrostatic potential map are key predictors of reactivity. mdpi.com The amino group, being an electron-donating group, will raise the energy of the HOMO, indicating its nucleophilic character. The nitrile group is strongly electron-withdrawing, making the nitrile carbon electrophilic and susceptible to attack by nucleophiles. Computational models can quantify this propensity to react. nih.govnih.gov

Selectivity: In reactions involving multiple possible sites, computational models can predict which site is more likely to react by comparing the activation energies for each pathway. For example, in a hydrolysis reaction, models could determine whether the nitrile group is more susceptible to attack than a competing side reaction elsewhere on the molecule.

Stereochemistry: Since the C1 carbon is a stereocenter, reactions at this position can have specific stereochemical outcomes. If a reaction creates a new stereocenter, computational models can predict the diastereomeric ratio of the products by calculating the transition state energies for the different stereochemical pathways. The lower energy pathway will correspond to the major product.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

While computational methods provide theoretical predictions, advanced spectroscopic techniques are required for experimental verification of a molecule's structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complete atomic connectivity and three-dimensional structure of an organic molecule like this compound in solution. nih.govrsc.org A suite of 1D and 2D NMR experiments is used to assemble the structural puzzle piece by piece. youtube.com

¹H NMR: The proton NMR spectrum reveals the number of unique proton environments and their neighboring protons through spin-spin coupling. The cycloheptane ring will show a complex series of overlapping multiplets in the aliphatic region (typically 1.5-2.0 ppm). The protons of the amino group (NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum shows the number of unique carbon environments. Key signals would include the quaternary carbon bonded to the amino and nitrile groups (C1), the nitrile carbon (C≡N) in a highly deshielded region (~120 ppm), and the various CH₂ carbons of the cycloheptane ring. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to distinguish between CH, CH₂, and CH₃ groups, confirming the presence of six CH₂ groups and one quaternary carbon in the ring.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing connectivity. nih.govnih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by 2-3 bonds), allowing for the tracing of the proton network throughout the cycloheptane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to, definitively assigning which protons belong to which carbons.

Illustrative Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

This table presents hypothetical chemical shifts (δ) and coupling constants (J) that are plausible for the structure, intended for illustrative purposes. researchgate.netorganicchemistrydata.orgrsc.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 1 (-C(NH₂)(CN)-) | - | 55.0 | - |

| 2, 7 (-CH₂-) | ~1.85 (m, 4H) | 36.5 | C1, C3/C6, C(CN) |

| 3, 6 (-CH₂-) | ~1.60 (m, 4H) | 23.0 | C2/C7, C4/C5 |

| 4, 5 (-CH₂-) | ~1.70 (m, 4H) | 29.5 | C3/C6 |

| -NH₂ | ~2.10 (br s, 2H) | - | C1 |

| -CN | - | 121.5 | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the conformational isomers of this compound. mdpi.comnih.gov These methods probe the vibrational energy levels of molecules, yielding a unique "fingerprint" spectrum that is characteristic of the compound's structure. mdpi.comnih.gov

In the infrared spectrum of a related compound, benzocyclobutane, both vapor-phase and liquid-phase spectra were recorded and assigned with the aid of theoretical calculations. nih.gov This approach, combining experimental data with computational analysis, allows for a detailed understanding of the molecule's vibrational modes. nih.gov For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the amine (N-H), cycloheptane (C-H), and nitrile (C≡N) functional groups.

The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the cycloheptane ring would appear around 2850-3000 cm⁻¹. The nitrile group's characteristic C≡N stretching vibration is a sharp and intense band usually found in the 2220-2260 cm⁻¹ region.

Conformational analysis of the flexible seven-membered ring can also be aided by vibrational spectroscopy. Different conformers of the cycloheptane ring would likely give rise to distinct, albeit potentially overlapping, spectral features, particularly in the lower frequency "fingerprint" region (below 1500 cm⁻¹). researchgate.net By comparing experimental spectra with theoretically predicted spectra for different possible conformations, researchers can deduce the most stable conformer or the distribution of conformers in a given state. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amine | N-H Stretch | 3300-3500 |

| Cycloheptane | C-H Stretch | 2850-3000 |

| Nitrile | C≡N Stretch | 2220-2260 |

| Amine | N-H Bend | 1590-1650 |

| Cycloheptane | CH₂ Bend | 1440-1480 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the precise molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. libretexts.org In mass spectrometry, the molecule is ionized and then fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For an aliphatic amine like this compound, the molecular ion peak in the mass spectrum would be expected to have an odd mass-to-charge ratio due to the presence of a single nitrogen atom. libretexts.org A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion.

In the case of this compound, α-cleavage could result in the loss of the cycloheptyl ring or a portion of it, leading to characteristic fragment ions. The fragmentation pattern can be complex for cyclic compounds. miamioh.edu High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments, further confirming the structure. nih.gov

Table 2: Predicted Key Fragmentation Pathways for this compound in Mass Spectrometry

| Fragmentation Process | Description | Predicted Fragment (m/z) |

| Molecular Ion | Intact molecule with one electron removed | 138 |

| α-Cleavage | Loss of a C₆H₁₁ radical | 56 (CH₂=C=NH₂⁺) |

| Loss of HCN | Elimination of hydrogen cyanide | 111 |

| Loss of NH₃ | Elimination of ammonia | 121 |

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed. nih.gov

While obtaining suitable single crystals of this compound itself might be challenging, the preparation of crystalline derivatives is a common strategy. These derivatives, upon successful crystallization, can be subjected to X-ray diffraction analysis to provide unambiguous information about bond lengths, bond angles, and the conformation of the cycloheptane ring in the solid state. This method is powerful enough to elucidate the structures of complex macromolecules. nih.gov

The data obtained from X-ray crystallography, such as the unit cell dimensions and the atomic coordinates, are crucial for understanding the packing of molecules in the crystal lattice and for identifying any intermolecular interactions, such as hydrogen bonding, that may be present. beilstein-journals.org

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Cycloheptane (B1346806) α-Aminonitriles

The traditional Strecker reaction, while effective, often relies on toxic cyanide sources and harsh reaction conditions. Future research will undoubtedly prioritize the development of greener and more sustainable methods for the synthesis of 1-aminocycloheptanecarbonitrile and related cycloheptane α-aminonitriles.

One promising avenue is the use of environmentally benign catalysts and reaction media . For instance, the application of indium powder in water has been shown to be a highly efficient catalyst for the one-pot, three-component synthesis of various α-aminonitriles, offering excellent yields in short reaction times. asianpubs.orgucla.edu Similarly, the use of metal-organic frameworks (MOFs), such as Cr-MIL-101-SO3H, as catalysts in solvent-free conditions presents a sustainable pathway, with the added benefit of catalyst recyclability. researchgate.net Clay-supported catalysts, like EPZG (FeCl3 supported on clay), have also demonstrated high efficiency in solvent-free α-aminonitrile synthesis at room temperature. mdpi.com

Another critical area of development is the exploration of non-toxic cyanide sources . The in-situ generation of hydrogen cyanide (HCN) from safer precursors is a key strategy. Research has shown the potential of using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of various catalysts, including β-cyclodextrin in water, which acts as a biomimetic and recyclable catalyst. oup.com Other innovative approaches include the use of potassium thiocyanate, which releases cyanide units upon S-oxidation in aqueous solutions without toxic byproducts, and the rearrangement of aryl/alkylidene malononitriles to produce HCN in situ. oup.com The use of aliphatic nitriles and even α-amino acids as cyanide sources is also being explored, offering a pathway to utilize biomass as a starting material. nih.gov

Biocatalysis represents another frontier in the sustainable synthesis of α-aminonitriles. While still an emerging area, the use of enzymes could offer unparalleled selectivity and milder reaction conditions. The development of robust and efficient enzymes for the synthesis of cyclic α-aminonitriles, including those with a cycloheptane ring, would be a significant breakthrough.

A summary of potential sustainable synthetic approaches is presented in the table below.

| Catalytic System/Method | Key Advantages |

| Indium powder in water | High efficiency, rapid reaction, environmentally benign. asianpubs.orgucla.edu |

| Metal-Organic Frameworks (MOFs) | Solvent-free conditions, catalyst recyclability. researchgate.net |

| Clay-supported catalysts (EPZG) | High yields, short reaction times, room temperature, solvent-free. mdpi.com |

| β-Cyclodextrin in water with TMSCN | Biomimetic, recyclable catalyst, use of water as solvent. oup.com |

| In-situ HCN generation | Avoids direct handling of toxic HCN. oup.com |

| Biocatalysis | High selectivity, mild reaction conditions. |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The bifunctional nature of this compound, possessing both an amino and a nitrile group on a unique seven-membered ring, offers a rich landscape for exploring novel chemical transformations. While the hydrolysis of the nitrile to a carboxylic acid and the reduction to a diamine are known reactions, there is a vast, unexplored territory of reactivity. nih.gov

A key area for future investigation is the use of this compound as a scaffold for the synthesis of spirocyclic and fused heterocyclic systems . The cycloheptane ring can provide a unique conformational bias that could lead to novel and biologically active heterocyclic structures. For example, the amino and nitrile groups can participate in cycloaddition reactions, such as [4+2] and 1,3-dipolar cycloadditions, with various reactants to construct complex polycyclic systems. mdpi.comnih.govchemrxiv.org The development of microwave-assisted multicomponent reactions involving this compound could provide rapid access to libraries of novel spiro heterocycles. researchgate.net

The Umpolung reactivity of the α-carbon, achieved through metallation, presents another exciting avenue. This would transform the typically electrophilic nitrile carbon into a nucleophilic center, opening up possibilities for reactions with various electrophiles and enabling the synthesis of highly substituted cycloheptane derivatives. nih.gov

Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions involving the C-N or C-CN bonds could lead to the development of novel methods for functionalizing the cycloheptane ring. The unique steric and electronic properties of the cycloheptyl group may lead to unexpected reactivity and selectivity in these transformations.

Expansion of Synthetic Applications in Complex Molecular Synthesis and Novel Materials Design

The unique structural features of this compound make it an attractive starting material for the synthesis of complex molecules and the design of novel materials.

In the realm of medicinal chemistry , the cycloheptane ring is a recognized scaffold in drug discovery, often used to explore new chemical space and improve pharmacokinetic properties. nih.gov this compound can serve as a versatile precursor for the synthesis of novel cycloheptane-containing amino acids, diamines, and other derivatives that could be incorporated into peptidomimetics or as building blocks for pharmacologically active compounds. chemrxiv.org The exploration of its derivatives as potential inhibitors of enzymes such as proteases holds significant promise. chemrxiv.org

In natural product synthesis , this compound and its derivatives could serve as key intermediates for the construction of complex natural products containing a seven-membered ring. The ability to introduce both amino and cyano functionalities in a single step makes it an efficient building block for convergent synthetic strategies. nih.gov

Beyond discrete molecules, this compound holds potential in materials science . The amino and nitrile groups are capable of participating in polymerization reactions. For instance, the one-pot Strecker reaction with dialdehydes and diamines can lead to the formation of poly(α-aminonitrile) networks . researchgate.net These materials are often thermally stable and insoluble in common solvents, making them attractive for applications in gas storage, separation, and catalysis. The presence of both cyano and amino groups provides handles for further functionalization of the polymer network. The thermal polymerization of aminonitriles is another route to nitrogen-containing polymers with interesting electronic and structural properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Automated Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and the study of this compound can both benefit from and contribute to this revolution.

Reaction Prediction: AI models can be trained on large datasets of chemical reactions to predict the outcomes of reactions involving this compound. chemai.ioexlibrisgroup.commit.edu This can help chemists to identify the most promising reaction conditions and to avoid unproductive experiments, saving time and resources. chemai.io For a molecule with the unique conformational flexibility of a cycloheptane ring, computational models could be particularly valuable in predicting stereochemical outcomes.

Sustainable Chemistry: AI can also play a crucial role in advancing the green chemistry goals outlined in section 6.1. Machine learning algorithms can be used to optimize reaction conditions to minimize waste, energy consumption, and the use of hazardous substances. asianpubs.org

The development of specialized AI models for the prediction of reactivity and synthetic routes for medium-sized rings like cycloheptane would be a significant contribution to the field. The experimental data generated from the exploration of this compound's chemistry can, in turn, be used to train and refine these AI models, creating a synergistic relationship between experimental and computational chemistry.

Q & A

Q. Key Parameters :

- Temperature control prevents nitrile degradation.

- Catalyst selection (e.g., Pd/C vs. PtO₂) impacts selectivity.

- Real-time monitoring (FT-IR or GC-MS) detects intermediates like imines, enabling dynamic adjustments .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

Critical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.5–2.0 ppm (cycloheptane protons) and δ 3.1 ppm (NH₂, broad singlet).

- ¹³C NMR : Signals at ~120 ppm (C≡N) and 45–50 ppm (C-NH₂) confirm functional groups .